2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
Overview
Description
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C10H10F3N3 and its molecular weight is 229.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is commonly found in pharmaceuticals and agrochemicals . The specific target would depend on the overall structure of the compound and how it interacts with various proteins in the body.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, many drugs work by binding to a specific protein and altering its function. The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets a protein involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular function .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its specific chemical structure. The trifluoromethyl group can enhance the lipophilicity of a compound, which could potentially improve its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to enhance the compound’s stability and reactivity, making it a valuable component in biochemical studies . This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling proteins, leading to alterations in cell proliferation and apoptosis. Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism . These effects highlight the potential of this compound as a tool for studying cellular functions and mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances its binding affinity to target proteins, facilitating its role in biochemical reactions . This compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions . Studies have shown that it remains stable under various conditions, allowing for prolonged experimental use . Its degradation products can also have significant biochemical effects, necessitating careful monitoring during experiments . Long-term exposure to this compound has been observed to affect cellular metabolism and gene expression, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the importance of optimizing dosage levels in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its role in oxidative stress responses further highlights its importance in metabolic studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It is transported by specific transporters and binding proteins, which facilitate its localization to target sites . The compound’s distribution within cells can influence its activity and effectiveness in biochemical reactions . Understanding its transport mechanisms is essential for optimizing its use in experimental studies.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific cellular compartments by targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its role in biochemical processes . Studies have shown that it accumulates in certain organelles, influencing their function and overall cellular metabolism .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-2-4-8(7)16(15-9)6-5-14/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAYLLDTDRXLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.